2-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. The compound features a pyrazine ring, an azetidine ring, and an acetamide group, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 2-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazine ring: This step often involves coupling reactions with pyrazine derivatives.
Acetamide formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.
Chemical Biology: The compound can be used as a tool to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar amide structure but differ in the heterocyclic ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a different heterocyclic core but may exhibit similar reactivity and applications.
Properties
IUPAC Name |
2-methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14(11(16)8-17-2)9-6-15(7-9)10-5-12-3-4-13-10/h3-5,9H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHHVKIUVQJEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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